molecular formula C23H26N6O3S B11201005 1-{6-[2-(benzylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-cyclopropylpiperidine-4-carboxamide

1-{6-[2-(benzylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-cyclopropylpiperidine-4-carboxamide

Cat. No.: B11201005
M. Wt: 466.6 g/mol
InChI Key: AZYWYRWJZWBTDL-UHFFFAOYSA-N
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Description

1-{6-[2-(benzylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-cyclopropylpiperidine-4-carboxamide is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{6-[2-(benzylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-cyclopropylpiperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the benzylamino and cyclopropylpiperidine groups. Key steps include:

    Formation of the Thiazolopyrimidine Core: This is achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzylamino Group: This step involves the reaction of the thiazolopyrimidine intermediate with benzylamine, typically under reflux conditions.

    Attachment of the Cyclopropylpiperidine Group: This final step is carried out using cyclopropylamine and appropriate coupling agents to form the desired carboxamide linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-{6-[2-(benzylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-cyclopropylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamino group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzylamino derivatives.

Scientific Research Applications

1-{6-[2-(benzylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-cyclopropylpiperidine-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent targeting various diseases, including cancer and neurological disorders.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as enzymes and receptors.

    Pharmacological Research: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties to determine its suitability as a drug candidate.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-{6-[2-(benzylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-cyclopropylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. For example, it may inhibit certain kinases or proteases, thereby affecting cell signaling and proliferation.

Comparison with Similar Compounds

  • 1-{6-[2-(benzylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-methylpiperidine-4-carboxamide
  • 1-{6-[2-(benzylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-ethylpiperidine-4-carboxamide

Uniqueness: 1-{6-[2-(benzylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-cyclopropylpiperidine-4-carboxamide is unique due to the presence of the cyclopropylpiperidine group, which may confer distinct pharmacological properties compared to its methyl and ethyl analogs. This structural variation can lead to differences in binding affinity, selectivity, and overall biological activity.

Properties

Molecular Formula

C23H26N6O3S

Molecular Weight

466.6 g/mol

IUPAC Name

1-[6-[2-(benzylamino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-cyclopropylpiperidine-4-carboxamide

InChI

InChI=1S/C23H26N6O3S/c30-18(24-12-15-4-2-1-3-5-15)13-29-14-25-20-19(22(29)32)33-23(27-20)28-10-8-16(9-11-28)21(31)26-17-6-7-17/h1-5,14,16-17H,6-13H2,(H,24,30)(H,26,31)

InChI Key

AZYWYRWJZWBTDL-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2CCN(CC2)C3=NC4=C(S3)C(=O)N(C=N4)CC(=O)NCC5=CC=CC=C5

Origin of Product

United States

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